molecular formula C17H19BrFNO4 B13887359 Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate

Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate

Cat. No.: B13887359
M. Wt: 400.2 g/mol
InChI Key: WEVZXJJVJXHULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate is a quinoline derivative characterized by:

  • A quinoline core with substituents at positions 1, 3, 4, 6, and 5.
  • Bromo (Br) and fluoro (F) groups at positions 6 and 7, respectively, contributing electron-withdrawing effects.
  • A branched 1-hydroxy-3-methylbutan-2-yl group at position 1, which may enhance solubility and influence stereochemistry.
  • An ethyl ester at position 3 and a 4-oxo (keto) group at position 4, common in bioactive quinolones.

Properties

Molecular Formula

C17H19BrFNO4

Molecular Weight

400.2 g/mol

IUPAC Name

ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C17H19BrFNO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-13(19)12(18)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3

InChI Key

WEVZXJJVJXHULG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 6-bromo-4-oxoquinoline-3-carboxylate Intermediates

Step Reaction Conditions Yield Notes
Cyclization of aniline with diethyl ethoxymethylenemalonate in ethanol reflux (2-10 h), followed by reflux in diphenyl ether (30 min-6 h) Reflux in ethanol and diphenyl ether High yield (not specified) Forms quinolone derivatives as intermediates
Refluxing quinolone derivatives in thionyl chloride for 17 h Reflux in SOCl2 Formation of chloro-derivatives Precursor for further substitution
Reflux in diphenyl ether at 250-260°C for 0.5-9.5 h High temperature reflux 43.4%-100% depending on conditions Cyclization and rearrangement steps

These steps form the basis for the quinoline core with the 6-bromo substituent and 4-oxo functionality, crucial for the target compound.

Installation of the 1-(1-hydroxy-3-methylbutan-2-yl) Side Chain

The 1-position substitution with a hydroxyalkyl group is typically achieved by nucleophilic substitution or alkylation reactions on the quinoline nitrogen:

  • Reaction of the quinoline intermediate with suitable alkyl halides or tosylates bearing the 1-hydroxy-3-methylbutan-2-yl moiety.
  • Use of potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C for 48 h) facilitates substitution.

Formation of the Ethyl Ester at the 3-Carboxylate Position

The ethyl ester group is introduced via:

  • Starting from diethyl ethoxymethylenemalonate in the initial condensation step.
  • Esterification reactions if starting from the acid form, using ethanol and acid catalysts or via Fischer esterification.

Oxidation to the 4-Oxoquinoline

The 4-oxo group is introduced by:

  • Cyclization steps in diphenyl ether at high temperature (220-260°C).
  • Oxidation using reagents such as phosphorus oxychloride (POCl3) or trichlorophosphate under reflux conditions (20-110°C for 1-12 h), often under inert atmosphere with Schlenk techniques to avoid side reactions.

Representative Experimental Data Table

Step Reagents & Solvents Conditions Yield (%) Product Description
Cyclization of aniline + diethyl ethoxymethylenemalonate Ethanol, diphenyl ether Reflux 2-10 h (EtOH), 30 min-6 h (diphenyl ether) Not specified Enamine intermediates, then quinolone derivatives
Reflux with thionyl chloride SOCl2 17 h reflux Not specified Chloro-derivatives of quinoline
High temperature reflux cyclization Diphenyl ether 220-260°C, 0.5-9.5 h 43.4-100% Ethyl 6-bromo-4-oxoquinoline-3-carboxylate
Fluorination (inferred) Fluorinating agents (e.g., Selectfluor) Controlled temperature, time varies Not specified 7-fluoro substituted quinoline
Alkylation at N-1 Potassium carbonate, DMF 80°C, 48 h ~35% (similar analogs) 1-(1-hydroxy-3-methylbutan-2-yl) substitution
Esterification Ethanol, acid catalyst Reflux High Ethyl ester formation
Oxidation with POCl3 POCl3, reflux 1-12 h, 20-110°C 88-94% 4-oxoquinoline formation

Notes on Reaction Monitoring and Purification

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) using solvents such as ethyl acetate/cyclohexane mixtures.
  • Purification of intermediates and final products is achieved by recrystallization from solvents like dimethylformamide (DMF), ethyl acetate, or n-hexane.
  • Characterization includes ^1H NMR, mass spectrometry (ESI-MS), melting point determination, and sometimes column chromatography for key intermediates.

Summary of Key Research Findings

  • The quinoline core synthesis relies on condensation of aniline derivatives with diethyl ethoxymethylenemalonate, followed by high-temperature cyclization in diphenyl ether.
  • Bromo substitution at the 6-position is introduced early in the synthesis, while fluorination at the 7-position likely requires selective fluorinating agents or fluorinated starting materials.
  • The 1-position hydroxyalkyl side chain is installed via nucleophilic substitution under basic conditions in polar aprotic solvents.
  • The 4-oxo group is introduced by oxidation using phosphorus oxychloride or related reagents.
  • Yields vary depending on reaction conditions but can reach up to 100% in optimized steps.
  • The entire synthetic route demands careful control of temperature, reaction time, and atmosphere (inert conditions) to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may be investigated for its antimicrobial or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Substituted 4-Oxoquinoline-3-Carboxylates

The evidence highlights several analogs with modifications to the quinoline core (Table 1):

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Molecular Weight Reference
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (6d) Br (7), H (1), no F Bromo at 7 (vs. 6); lacks fluoro and branched hydroxy group 326.13
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (6e) OCH₃ (7), H (1), no halogens Methoxy at 7; lacks halogens and branched hydroxy group 277.28
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h) Br (6), Cl (4), F (8) Additional Cl at 4; F at 8 (vs. 7); simpler substituent at 1 376.61
Ethyl 6-bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate Br (6), F (7), 4-methoxybenzyl (1) Aromatic benzyl group (vs. aliphatic hydroxyalkyl) 434.26

Key Observations :

  • Halogen Positioning : Bromo at position 6 (target) vs. 7 (6d) alters steric and electronic interactions with biological targets .
  • Substituent at Position 1 : The branched hydroxyalkyl group in the target compound may improve water solubility compared to 4-methoxybenzyl () or hydrogen (6d, 6e) .
  • 4-Oxo Group: Present in all analogs, suggesting shared reactivity or binding motifs common to quinolones .

Isoquinoline Carboxylates ()

Compounds like ethyl 6-bromoisoquinoline-3-carboxylate (similarity: 0.97) share the bromo and ester groups but differ in core structure (isoquinoline vs. quinoline). Isoquinolines often exhibit distinct bioactivity profiles due to altered ring nitrogen positioning .

Functional Group Impact on Physicochemical Properties

  • Hydroxyalkyl vs. Aromatic Groups : The 1-hydroxy-3-methylbutan-2-yl group in the target compound likely increases hydrophilicity compared to 4-methoxybenzyl () .

Biological Activity

Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H19BrFNO4
  • Molecular Weight : 400.2 g/mol
  • CAS Number : 934161-50-9

Structural Characteristics

The compound features a quinoline core with various substituents, including bromine and fluorine atoms, which are critical for its biological activity. The presence of the hydroxy group enhances its solubility and reactivity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that quinoline derivatives exhibit significant activity against a range of bacterial strains due to their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Table 1: Antimicrobial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antiviral Activity

Recent research has indicated that compounds structurally similar to ethyl 6-bromo-7-fluoro derivatives may possess antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for treating viral infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activities of ethyl 6-bromo-7-fluoro derivatives are primarily attributed to their interaction with specific molecular targets:

  • DNA Gyrase Inhibition : Similar to fluoroquinolones, these compounds may inhibit bacterial DNA gyrase, preventing DNA replication.
  • Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation, particularly the NF-kB pathway.
  • Membrane Disruption : Some studies suggest that quinoline derivatives can disrupt microbial membranes, leading to cell death.

Case Study 1: Efficacy Against E. coli

In a controlled study, ethyl 6-bromo-7-fluoro was tested against multidrug-resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Response in Animal Models

Animal studies demonstrated that administration of this compound resulted in reduced inflammation markers in models of arthritis. The findings suggest that it could be developed further for therapeutic use in chronic inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.